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Compound of Interest

N-(Benzyloxycarbonyl)-D-
Compound Name:
phenylalanine

Cat. No.: B554491

The following tables summarize the quantitative *H and 3C NMR spectral data for N-Cbz-D-
phenylalanine, recorded in Deuterated Chloroform (CDCIs) and Deuterated Dimethyl Sulfoxide
(DMSO-ds). The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

Table 1: *H NMR Spectral Data of N-Chz-D-phenylalanine
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Note: Some chemical shifts and coupling constants in CDCls are estimated based on typical
values for similar structures, as precise literature data with full analysis is not readily available.
The data in DMSO-ds is adapted from ChemicalBook.[1]

Table 2: *C NMR Spectral Data of N-Cbz-D-
phenylalanine
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Chemical Shift (5) in

Chemical Shift (8) in

Assignment Structure
CDCIs (ppm) DMSO-ds (ppm)

Carboxyl COOH ~175.0 1735
Cbz-Carbonyl C=0 ~156.0 156.0
Phenylalanine-Ca a-CH ~55.0 56.5
Phenylalanine-Cf3 3-CH:z ~38.0 37.5
Cbz-CH:2 Cbz-CH:z ~67.0 65.5
Phenylalanine-Ar-C

Phe-C ~136.0 138.0
(quaternary)
Phenylalanine-Ar-C

Phe-CH ~127.0-129.5 126.5,128.2, 129.3
(CH)
Cbz-Ar-C (quaternary) Cbz-C ~136.5 137.2
Cbz-Ar-C (CH) Cbz-CH ~128.0-128.5 127.7,128.3

Note: The 13C NMR data for the D-enantiomer is expected to be identical to that of the L-

enantiomer. The data in DMSO-de is based on the spectrum of N-Cbz-L-phenylalanine from

SpectraBase, which is a reliable reference.

Experimental Protocols

The following protocols describe the general procedures for acquiring *H and 3C NMR spectra

of N-Cbz-D-phenylalanine.

Sample Preparation

o Sample Weighing: Accurately weigh 10-20 mg of N-Cbz-D-phenylalanine for *H NMR and
50-100 mg for 13C NMR.

o Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent
(e.g., CDCIs or DMSO-ds) in a clean, dry vial.
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o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR
tube.

» Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

o Standard Addition (Optional): For precise chemical shift referencing, a small amount of an
internal standard such as tetramethylsilane (TMS) can be added.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring *H and 3C NMR spectra on a 400
MHz spectrometer.

For H NMR:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64, depending on the sample concentration.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-16 ppm.

Temperature: 298 K.

For 13C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.
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e Temperature: 298 K.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure
of N-Cbz-D-phenylalanine and a typical workflow for its NMR analysis.
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Structure of N-Cbz-D-phenylalanine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b554491?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_2448-45-5_1HNMR.htm
https://www.benchchem.com/product/b554491#1h-nmr-and-13c-nmr-spectra-of-n-cbz-d-phenylalanine
https://www.benchchem.com/product/b554491#1h-nmr-and-13c-nmr-spectra-of-n-cbz-d-phenylalanine
https://www.benchchem.com/product/b554491#1h-nmr-and-13c-nmr-spectra-of-n-cbz-d-phenylalanine
https://www.benchchem.com/product/b554491#1h-nmr-and-13c-nmr-spectra-of-n-cbz-d-phenylalanine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b554491?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

